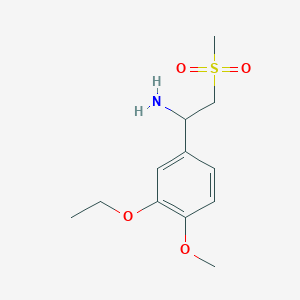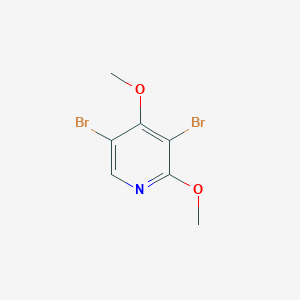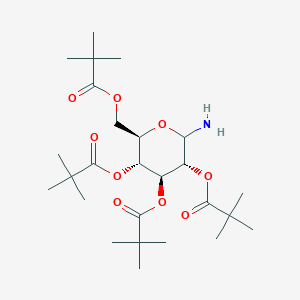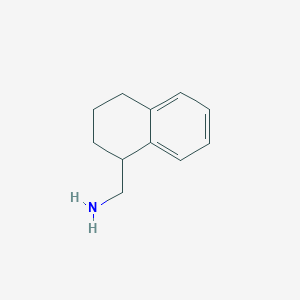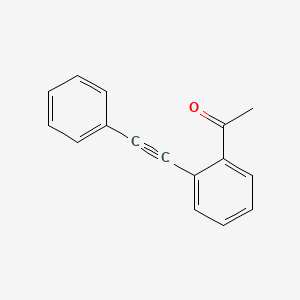
1-(2-(Phenylethynyl)phenyl)ethanone
概要
説明
1-(2-(Phenylethynyl)phenyl)ethanone is an organic compound with the molecular formula C16H12O. It is known for its unique structure, which includes a phenylethynyl group attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-(Phenylethynyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 1-(2-(Phenylethynyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
1-(2-(Phenylethynyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Phenylethynyl)phenyl)ethanone involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, the compound’s electrophilic nature allows it to undergo reactions with nucleophilic sites in biological molecules .
類似化合物との比較
1-(2-Ethynylphenyl)ethanone: Shares a similar structure but lacks the phenyl group attached to the ethynyl moiety.
1-Phenyl-2-(2-phenylethynyl-phenoxy)-ethanone: Contains an additional phenoxy group, making it more complex.
Uniqueness: 1-(2-(Phenylethynyl)phenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
特性
IUPAC Name |
1-[2-(2-phenylethynyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13(17)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGARYEQJYLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the E-geometry observed in the product of the Palladium-catalyzed carbocyclization of 1-(2-(Phenylethynyl)phenyl)ethanone?
A1: The research demonstrates that the Palladium-catalyzed carbocyclization of this compound unexpectedly yields alkylidene indanones with an E configuration across the newly formed double bond []. This is noteworthy because the reaction proceeds through an initial Z-vinylpalladium intermediate. DFT calculations suggest that a subsequent Z to E isomerization step occurs, leading to the thermodynamically more stable E isomer. This finding highlights the importance of considering potential isomerization pathways in Palladium-catalyzed reactions, even when the initial product stereochemistry might seem predictable.
Q2: How does the choice of ligand influence the Palladium-catalyzed carbocyclization of this compound?
A2: The research highlights the crucial role of the ligand in optimizing the Palladium-catalyzed carbocyclization reaction. While catalysts like [(Ph3P)2PdCl2] and [(MeCN)2PdCl2] proved ineffective, switching to Pd(OAc)2 with Ph3P yielded a modest 20% of the desired product []. Notably, employing electron-rich 1,1′-bis(diisopropylphosphino)ferrocene (d-i-prpf) as the ligand drastically improved the yield to 95% []. This significant enhancement underscores the importance of ligand screening in optimizing catalytic efficiency and selectivity in Palladium-catalyzed transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


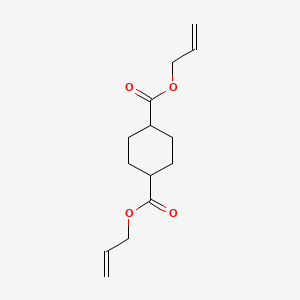
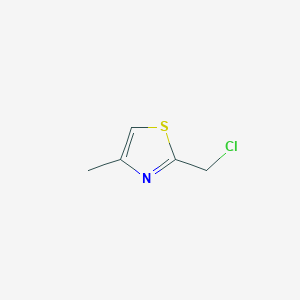
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

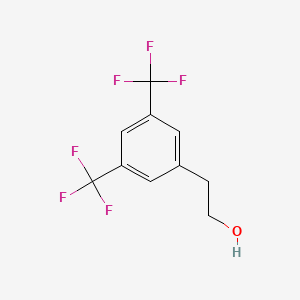

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
